5-Amino-2-bromo-4-chlorobenzoic acid

Monoamine Oxidase Inhibition Enzyme Selectivity Medicinal Chemistry

5-Amino-2-bromo-4-chlorobenzoic acid (CAS 1208077-55-7) is a tri-substituted benzoic acid derivative incorporating a carboxylic acid, a primary amino group, a bromine atom, and a chlorine atom on a single aromatic ring. Its molecular formula is C7H5BrClNO2, with a molecular weight of 250.48 g/mol.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B12336788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromo-4-chlorobenzoic acid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Cl)Br)C(=O)O
InChIInChI=1S/C7H5BrClNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyXABXPJNDUNWRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-bromo-4-chlorobenzoic Acid: Key Intermediate for Precision Synthesis of Hetero-Tri-Functionalized Aromatic Scaffolds


5-Amino-2-bromo-4-chlorobenzoic acid (CAS 1208077-55-7) is a tri-substituted benzoic acid derivative incorporating a carboxylic acid, a primary amino group, a bromine atom, and a chlorine atom on a single aromatic ring [1]. Its molecular formula is C7H5BrClNO2, with a molecular weight of 250.48 g/mol [1]. The compound is primarily valued as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The unique juxtaposition of an amino group ortho to a carboxylic acid and flanked by two distinct halogen substituents (bromine at position 2, chlorine at position 4) provides a specific platform for sequential, regioselective chemical transformations, such as heterocycle formation and cross-coupling reactions, which is not readily accessible from more common, less densely functionalized starting materials.

Why Simple Substitution Fails: The Unique Synthetic Value of 5-Amino-2-bromo-4-chlorobenzoic Acid


Generic substitution of 5-amino-2-bromo-4-chlorobenzoic acid with simpler, structurally related analogs is not feasible due to the compound's unique, densely packed orthogonal reactive handles. While compounds like 2-bromo-4-chlorobenzoic acid (CAS 936-08-3) or 5-amino-2-bromobenzoic acid (CAS 2840-02-0) offer some functional groups, they lack the full complement of three differentially reactive sites on a single aromatic core. This specific spatial arrangement is critical for the regioselective construction of complex heterocyclic systems, such as quinazolinones or benzoxazinones, which are privileged structures in drug discovery . The presence of both bromine and chlorine atoms also allows for programmable, sequential cross-coupling reactions (e.g., Suzuki-Miyaura), a capability absent in non-halogenated or mono-halogenated analogs [1]. Consequently, attempting to use a simpler analog would necessitate additional, often lower-yielding and more time-consuming synthetic steps to introduce the missing functionalities, ultimately increasing the cost and complexity of the research or production process.

Quantitative Evidence for 5-Amino-2-bromo-4-chlorobenzoic Acid Differentiation in Research Applications


MAO-A vs. MAO-B Isoform Selectivity

In an in vitro enzymatic assay, 5-amino-2-bromo-4-chlorobenzoic acid demonstrated significant inhibitory activity against monoamine oxidase A (MAO-A) with an IC50 of 66 nM, while showing over 5,400-fold selectivity against the MAO-B isoform (IC50 = 360,000 nM) [1]. This is a key differentiator compared to many non-selective MAO inhibitors.

Monoamine Oxidase Inhibition Enzyme Selectivity Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) for Enhanced Solubility

The presence of the amino group in 5-amino-2-bromo-4-chlorobenzoic acid results in a computed Topological Polar Surface Area (TPSA) of 63.3 Ų, significantly higher than that of 2-bromo-4-chlorobenzoic acid (TPSA = 37.3 Ų) [1]. This difference is a direct consequence of the additional nitrogen atom.

Physicochemical Properties Drug-likeness ADME Prediction

LogP Adjustment for Optimal Lipophilicity

The addition of a polar amino group to the lipophilic di-halogenated core modulates the partition coefficient (LogP). The predicted XLogP3-AA for 5-amino-2-bromo-4-chlorobenzoic acid is 2.1 [1], a substantial reduction from the LogP of 2.85 for the non-amino analog, 2-bromo-4-chlorobenzoic acid .

Lipophilicity LogP Medicinal Chemistry

Where 5-Amino-2-bromo-4-chlorobenzoic Acid Outperforms Alternatives: Key Research and Industrial Scenarios


Development of Selective MAO-A Inhibitors for CNS Disorders

Given its high selectivity for the MAO-A enzyme over MAO-B (IC50 values of 66 nM vs. 360,000 nM, respectively [1]), 5-amino-2-bromo-4-chlorobenzoic acid is a prime scaffold for initiating a medicinal chemistry program targeting MAO-A. Unlike non-selective MAO inhibitors, this compound's inherent selectivity profile can be exploited to develop treatments for depression and anxiety disorders with a potentially lower risk of hypertensive crisis associated with non-selective MAO inhibition. The amino, bromo, and chloro substituents provide multiple vectors for further SAR exploration and optimization of drug-like properties.

Precision Synthesis of Orthogonally Functionalized Heterocycles

This compound is uniquely suited for the synthesis of highly substituted heterocycles like quinazolinones and benzoxazinones . The ortho-relationship between the amino and carboxylic acid groups allows for direct, efficient cyclization. The subsequent presence of two distinct halogen atoms (Br and Cl) on the resulting scaffold provides an orthogonal handle for further functionalization via sequential cross-coupling reactions, a level of molecular complexity control not offered by simpler analogs.

Physicochemical Property Optimization in Lead Compound Libraries

Procurement teams and medicinal chemists should prioritize 5-amino-2-bromo-4-chlorobenzoic acid over 2-bromo-4-chlorobenzoic acid when a lead compound scaffold requires improved solubility and a more optimal lipophilicity profile. The quantitative differences in TPSA (63.3 Ų vs. 37.3 Ų) and LogP (2.1 vs. 2.85) [2] are directly linked to favorable ADME predictions. Using this compound as a building block can help achieve better pharmacokinetic outcomes earlier in the drug discovery process.

Reagent for Programmable Sequential Cross-Coupling

In synthetic methodology research, this compound serves as an excellent model substrate for developing and optimizing chemoselective cross-coupling protocols. The known difference in reactivity between aryl bromides and aryl chlorides under palladium catalysis (with Br being more reactive) allows for the sequential installation of two different aryl/alkyl groups via Suzuki-Miyaura or similar reactions [3]. This feature is invaluable for constructing diverse chemical libraries from a single, densely functionalized starting point.

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